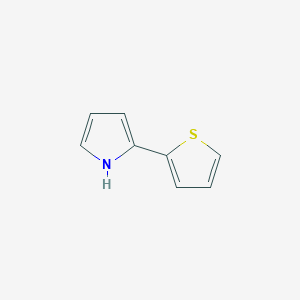

Thiophene, 2-(2-pyrrolyl)-

Descripción general

Descripción

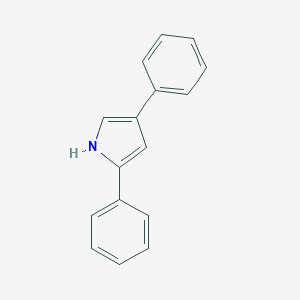

Thiophene, 2-(2-pyrrolyl)- is a compound that is part of a class of heterocyclic compounds that have been extensively studied due to their interesting chemical properties and potential applications. The compound features a thiophene ring, which is a sulfur-containing five-membered ring, fused with a pyrrole ring, a nitrogen-containing five-membered ring. This fusion of heterocycles can lead to unique electronic and structural properties, making it a valuable target for synthesis and application in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of thiophene and pyrrole derivatives has been a subject of interest in organic chemistry. A one-pot synthesis approach from readily accessible 3,5-dihydro-1,2-dioxines has been described, which involves a Kornblum–de la Mare rearrangement followed by condensation with sulfur, ammonia, or a primary amine . Additionally, thiophene-pyrrole-derived annulenes have been synthesized using the McMurry coupling reaction, which is a reductive coupling method often used to form complex organic compounds . The synthesis of thiophene-based 2-silyloxy dienes also illustrates the potential of silyloxy diene chemistry in creating functionality-rich aldol-type constructs .

Molecular Structure Analysis

The molecular structure of thiophene, 2-(2-pyrrolyl)-, and its derivatives is characterized by the presence of heteroatoms (sulfur and nitrogen) within the rings, which can significantly influence the electronic properties of the molecule. The presence of substituents on the thiophene and pyrrole rings can further modify the electronic distribution and the overall molecular conformation .

Chemical Reactions Analysis

Thiophene and pyrrole derivatives participate in various chemical reactions, including electropolymerization and oxidative polymerization. For instance, thiophene and pyrrole copolymers have been synthesized by chemical oxidation using anhydrous FeCl3, which confirms the formation of the copolymer without traces of homopolymer formation . The electrochemical properties of these compounds have been investigated, revealing insights into their redox behavior and potential applications in conducting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene, 2-(2-pyrrolyl)-, and its derivatives are influenced by the heterocyclic core and the substituents attached to it. These compounds exhibit high thermal stability, and their electronic transitions correspond to π-π* transitions, indicating delocalized electrons across the molecule . The electrical conductivity of these materials can be tuned by the nature of the substituents, with electron-donating groups generally enhancing conductivity . The copolymers formed from thiophene and pyrrole have been characterized by various techniques, including XRD, FT-IR, SEM, and TEM, and have shown promising properties for applications such as adsorbents for dye removal .

Aplicaciones Científicas De Investigación

Anion-π Interactions

Thiophene containing "two-wall" aryl extended calix[4]pyrroles, synthesized through acid-catalyzed condensation of 2-acetylthiophenes with pyrrole, have shown significant binding toward F(-) and Cl(-) anions. This demonstrates the application of thiophene in anion-π interactions, crucial for understanding molecular recognition and binding processes (Kumar et al., 2015).

Organic Synthesis

The utility of 2-silyloxy dienes derived from thiophene in organic synthesis is highlighted. These heterocycles react with carbonyl-related compounds, acting as vinylogous nucleophiles, leading to a variety of aldol-type constructs (Rassu et al., 2000).

Catalysis in Chemical Reactions

Thiophenes have been used in reactions with alkynes catalyzed by dinuclear palladium complexes, demonstrating high stereoselectivity in cis-addition. The reaction results vary based on substituents, indicating thiophene's role in fine-tuning chemical processes (Tsukada et al., 2005).

Conducting Polymers

Thiophenes have been extensively studied in the field of conducting polymers, specifically in applications such as microelectronics, electrode materials, sensors, and optoelectronics. The synthesis of substituted poly(pyrroles) and poly(thiophenes) and their properties have been a major area of research, demonstrating the material's versatility (Guernion & Hayes, 2004).

Semiconductor Applications

Thiophene oligomers end-capped with phenyl-1H-pyrrole have been used as active layers in organic field-effect transistors. The study of their structure–property relationships highlights thiophene's role in semiconducting behavior, crucial for electronics (Liu et al., 2012).

Supercapacitor Applications

Electropolymerization of pyrrole and thiophene copolymers has been explored for supercapacitor applications. The copolymer electrode showed a high specific capacitance and improved cycling stability, demonstrating thiophene's potential in energy storage technologies (Yue et al., 2012).

Photovoltaic Performance

Low band-gap conjugated polymers containing thiophene and diketopyrrolopyrrole units have been synthesized, showing significant improvements in photovoltaic properties. This indicates thiophene's role in enhancing the efficiency of solar cells (Dang et al., 2014).

Safety And Hazards

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Propiedades

IUPAC Name |

2-thiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMGRZQOXNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89761-73-9 | |

| Record name | 1H-Pyrrole, 2-(2-thienyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89761-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10200675 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene, 2-(2-pyrrolyl)- | |

CAS RN |

52707-46-7 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

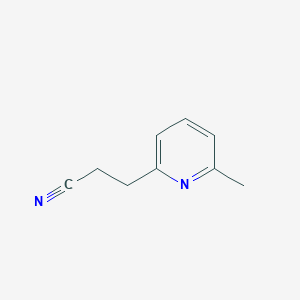

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)